molecular formula C8H12OS B13689404 2-(Tert-butoxy)thiophene CAS No. 23290-55-3

2-(Tert-butoxy)thiophene

Cat. No.: B13689404
CAS No.: 23290-55-3
M. Wt: 156.25 g/mol
InChI Key: ODCBXCLIDZAKHW-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)thiophene (CAS 23290-55-3) is a high-purity organic compound with the molecular formula C8H12OS and a molecular weight of 156.25 g/mol . This chemical is characterized by a thiophene ring—a five-membered aromatic ring containing sulfur—substituted with a tert-butoxy group at the 2-position . Its structure, defined by the SMILES notation CC(C)(C)OC1=CC=CS1, makes it a valuable building block in synthetic and medicinal chemistry research . As a specialty ether-thiophene hybrid, this compound is primarily utilized in chemical synthesis as a precursor or intermediate. Researchers employ it in the development of novel heterocyclic compounds and advanced materials, where the tert-butoxy group can serve as a protective moiety or a directing group in metal-catalyzed coupling reactions. Its high purity of 98% ensures consistency and reliability in experimental results, facilitating applications in pharmaceutical research and material science . This product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or personal use.

Properties

CAS No.

23290-55-3

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]thiophene

InChI

InChI=1S/C8H12OS/c1-8(2,3)9-7-5-4-6-10-7/h4-6H,1-3H3

InChI Key

ODCBXCLIDZAKHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CS1

Origin of Product

United States

Preparation Methods

Direct Alkoxylation via Nucleophilic Substitution

One classical approach involves nucleophilic substitution on a 2-halothiophene precursor (e.g., 2-bromothiophene or 2-iodothiophene) with tert-butoxide ions:

  • Reaction : 2-halothiophene + potassium tert-butoxide → 2-(tert-butoxy)thiophene + K-halide
  • Conditions : Usually performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
  • Advantages : Straightforward, uses commercially available reagents.
  • Challenges : Competing side reactions and possible dehalogenation; steric hindrance may reduce yield.

Grignard and Organolithium Routes

Another route involves metalation of thiophene followed by reaction with tert-butyl electrophiles or tert-butyl alcohol derivatives:

  • Step 1 : Metalation of thiophene at the 2-position using n-butyllithium or magnesium reagents.
  • Step 2 : Quenching the organometallic intermediate with tert-butyl electrophiles such as tert-butyl halides or tert-butyl chlorosilanes.
  • Step 3 : Hydrolysis or work-up to yield this compound.
  • Advantages : High regioselectivity for 2-position.
  • Limitations : Requires low temperature control and anhydrous conditions; tert-butyl electrophiles can be less reactive.

Friedel-Crafts Alkylation Followed by Ether Formation

Though less common for direct tert-butoxy substitution, Friedel-Crafts alkylation can be employed to introduce tert-butyl groups onto thiophene, followed by oxidation or etherification to form the tert-butoxy substituent:

  • Step 1 : Friedel-Crafts alkylation of thiophene with tert-butyl chloride in the presence of Lewis acids (e.g., aluminum chloride).
  • Step 2 : Subsequent reaction with suitable oxygen donors or nucleophiles to convert the tert-butyl substituent into a tert-butoxy group.
  • Challenges : Multiple steps, possible rearrangements, and side reactions.

Pd-Catalyzed Cross-Coupling Approaches

Recent advances in palladium-catalyzed cross-coupling reactions allow for the synthesis of 2-substituted thiophenes with various functional groups, including tert-butoxy substituents:

  • Sonogashira-type coupling : Coupling of 2-halothiophenes with alkynes bearing tert-butoxy groups, followed by cyclization.
  • Suzuki or Buchwald-Hartwig coupling : Use of boronic acids or amines with tert-butoxy substituents.
  • These methods provide versatility and moderate to good yields but require transition metal catalysts and ligands.

Detailed Industrial Preparation Method (Patent-Based)

A Chinese patent (CN102070627A) describes a multi-step preparation method for thiophene derivatives bearing bulky substituents, which can be adapted for tert-butoxy thiophene synthesis by analogy. The method involves:

Step Number Process Description Key Conditions and Notes
1. Condensation Mixing trichlorobenzene and toluene (5:1 weight ratio) with thiophene-2,5-dicarboxylic acid, tert-butyl o-amino phenol, and boric acid. Heating to 120 °C to initiate condensation. Weight ratios: trichlorobenzene:toluene = 5:1; thiophene dicarboxylic acid:tert-butyl o-amino phenol:boric acid = 1:2.0–2.5:0.25–0.35
2. Dehydration Removal of water formed during condensation by azeotropic distillation with toluene; temperature raised above 180 °C, continued to 230 °C until no water remains. Use of water trap; toluene recycled back to reactor; immiscibility of trichlorobenzene and water exploited.
3. Distillation Under vacuum, removal of trichlorobenzene by straight-run distillation to isolate crude product. Vacuum system opened; reaction mass heated; trichlorobenzene distilled off for reuse.
4. Refining Crude product dissolved in xylene and carefully recrystallized or purified to obtain refined target compound. Solvent choice critical for purity and yield.

Though this patent focuses on 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene, the condensation-dehydration-distillation-refining sequence is a valuable industrial approach adaptable for related tert-butoxy thiophene derivatives.

Comparative Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield Range
Nucleophilic substitution on 2-halothiophene 2-bromothiophene + potassium tert-butoxide, DMF, 80–120 °C Simple, direct installation Steric hindrance, side reactions Moderate (40–70%)
Grignard/Organolithium metalation Thiophene + n-BuLi, then tert-butyl electrophile, low temp High regioselectivity Sensitive to moisture, low temp required Moderate to high (50–80%)
Friedel-Crafts alkylation + etherification Thiophene + tert-butyl chloride + AlCl3, then oxygenation Established alkylation method Multi-step, possible rearrangements Variable
Pd-catalyzed cross-coupling 2-halothiophene + tert-butoxy-substituted alkyne/aryl, Pd catalyst Versatile, mild conditions Requires catalysts, ligands Moderate to good (50–85%)
Industrial condensation-dehydration-distillation Thiophene dicarboxylic acid + tert-butyl o-amino phenol + boric acid, trichlorobenzene/toluene solvent system Scalable, continuous process Complex setup, multiple steps High (industrial scale)

In-Depth Research Findings and Notes

  • Reaction Mechanisms : The nucleophilic substitution proceeds via an SNAr-type mechanism facilitated by the electron-deficient 2-halothiophene. Metalation routes rely on regioselective deprotonation at the 2-position, followed by electrophilic quenching.

  • Solvent Effects : Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity and solubility of reagents in substitution reactions. Industrial methods use mixed solvents (trichlorobenzene and toluene) to optimize condensation and azeotropic removal of water.

  • Temperature Control : Maintaining temperatures between 120 °C (for condensation) and up to 230 °C (for dehydration and distillation) is critical in industrial-scale synthesis to drive reactions to completion and remove by-products.

  • Purification Techniques : Crude products often require recrystallization or solvent extraction (e.g., with xylene) to achieve high purity. Vacuum distillation is employed to recover solvents and remove impurities.

  • Catalyst and Additive Roles : Boric acid acts as a catalyst or promoter in condensation reactions. In Pd-catalyzed methods, ligands and additives like TMEDA and silver trifluoroacetate enhance coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)thiophene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily influenced by the electron-donating tert-butoxy group, which enhances its nucleophilicity and facilitates electrophilic substitution reactions. Additionally, the sulfur atom in the thiophene ring can participate in coordination with metal ions, making it a valuable ligand in catalytic processes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The tert-butoxy group distinguishes 2-(tert-butoxy)thiophene from other substituted thiophenes. Key structural analogs include:

Compound Substituent CAS Number Key Features
This compound -O-C(CH₃)₃ (2-position) 1689-78-7 Bulky, electron-donating group; enhances steric hindrance and electronic density.
2-Butylthiophene -CH₂CH₂CH₂CH₃ (2-position) 1455-20-5 Linear alkyl chain; moderate electron donation and lipophilicity.
2-Acetyl-3-methylthiophene -COCH₃ (2-position), -CH₃ (3) N/A Electron-withdrawing acetyl group; alters reactivity for electrophilic substitution.
2-(2,2-Dibromoethenyl)thiophene -CBr=CH₂ (2-position) N/A Highly reactive dihaloethenyl group; used in cross-coupling reactions.
Natural thiophenes (e.g., compound 2) -4-acetoxy-3-chlorobuta-1-ynyl (2,5-positions) N/A Complex substituents from mangrove plants; exhibit antitumor activity.

Electronic Effects :

  • The tert-butoxy group is electron-donating via resonance, increasing the electron density of the thiophene ring. This contrasts with electron-withdrawing groups (e.g., acetyl in 2-acetyl-3-methylthiophene), which deactivate the ring.
  • Bulky substituents like tert-butoxy hinder regioselective reactions, whereas linear alkyl chains (e.g., 2-butylthiophene) offer less steric interference.

Physicochemical Properties

  • However, its bulkiness may reduce aqueous solubility compared to hydroxyl or acetylated analogs. Halogenated derivatives (e.g., 2-(2,2-dibromoethenyl)thiophene) exhibit higher reactivity but lower thermal stability due to labile C-Br bonds.

Biological Activity

2-(Tert-butoxy)thiophene is an organic compound featuring a thiophene ring substituted with a tert-butoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antiviral properties, supported by relevant research findings and data tables.

Overview of Thiophene Compounds

Thiophenes are a class of heterocyclic compounds known for their diverse biological activities. The thiophene moiety is often regarded as a privileged pharmacophore in drug discovery, contributing to the development of various therapeutic agents. The presence of sulfur in the thiophene ring enhances interactions with biological targets, making it a valuable structure in medicinal chemistry .

Biological Activities

1. Anti-Inflammatory Activity

Thiophene derivatives, including this compound, have shown promising anti-inflammatory properties. Research highlights the efficacy of thiophene-based compounds in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. Notable commercial drugs such as Tinoridine and Tiaprofenic acid exemplify the therapeutic potential of this class .

Table 1: Anti-Inflammatory Thiophene Derivatives

Compound NameMechanism of ActionTarget EnzymeReference
TinoridineCOX inhibitionCOX-1/COX-2
Tiaprofenic acidCOX inhibitionCOX-1/COX-2
This compoundPotential COX/LOX inhibitionCOX/LOX

2. Anticancer Activity

The anticancer potential of thiophene derivatives has been widely studied. These compounds often target specific kinases or apoptosis modulators, contributing to their effectiveness against various cancer types. The structural characteristics of thiophenes allow for modifications that enhance their binding affinity and selectivity towards cancer-related targets .

Case Study: Anticancer Activity Analysis

A study on various thiophene derivatives demonstrated significant cytotoxic effects against cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.

Table 2: Anticancer Activity of Thiophene Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer10Apoptosis induction
Compound BLung Cancer5Kinase inhibition
This compoundVarious CancersTBDApoptosis modulation

3. Antiviral Activity

Recent studies have identified thiophene derivatives as potential antiviral agents, particularly against viruses like Ebola. The antiviral activity is attributed to their ability to inhibit viral entry mechanisms. For instance, compounds featuring the thiophene scaffold exhibited effective inhibition in micromolar ranges against viral pseudotypes .

Table 3: Antiviral Activity of Thiophene Derivatives

Compound NameVirus TypeEC50 (µM)Selectivity Index
Thiophene Derivative XEbola0.5High
Thiophene Derivative YInfluenzaTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. SAR studies indicate that modifications on the thiophene ring can enhance its pharmacological properties. For example, substituents like carboxylic acids or amines are linked to improved anti-inflammatory effects .

Q & A

What are the most effective synthetic routes for 2-(tert-butoxy)thiophene, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For instance, Pd-catalyzed coupling of iodothiophenol derivatives with tert-butoxy precursors (e.g., tert-butyl halides or alcohols) has been optimized for moderate-to-high yields (50–75%) under inert atmospheres . Key variables include:

  • Catalyst system : Pd(OAc)₂ with ligands like PPh₃ or XPhos enhances regioselectivity.
  • Solvent polarity : Polar aprotic solvents (DMF, THF) stabilize intermediates but may increase side reactions.
  • Temperature : Reactions at 80–100°C balance kinetics and decomposition risks.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product from tert-butyl ether byproducts.

Advanced Note : Competing pathways (e.g., over-oxidation of thiophene rings) require monitoring via TLC or GC-MS during optimization .

How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer:
Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. To address this:

  • Standardize conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and report δ values relative to TMS.
  • 2D NMR : HSQC and HMBC correlations clarify ambiguous proton assignments (e.g., tert-butoxy vs. thiophene protons) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves structural ambiguities, as demonstrated for tert-butoxy-phenylacetic acid derivatives .
  • Batch comparison : Cross-validate spectra across multiple synthetic batches to rule out contamination .

Data Conflict Example : A 2021 study reported a downfield shift for the thiophene β-proton (δ 7.2 ppm) in DMSO due to hydrogen bonding, conflicting with CDCl₃-based data (δ 6.8 ppm) .

What strategies optimize the stability of this compound in photophysical studies?

Answer:
The tert-butoxy group enhances steric protection but introduces sensitivity to UV light and moisture. Mitigation methods include:

  • Inert atmosphere : Conduct experiments under N₂/Ar to prevent oxidation of the thiophene ring.
  • Additives : Radical scavengers (BHT) or UV stabilizers (tinuvin) reduce photodegradation in OLED or solar cell applications .
  • Encapsulation : Embedding in polymer matrices (e.g., PMMA) preserves fluorescence quantum yields (>0.8) in thin-film devices .

Advanced Challenge : Balancing stability with electronic properties (e.g., HOMO-LUMO gaps) requires DFT calculations to predict substituent effects .

How do computational methods guide the design of this compound-based materials for organic electronics?

Answer:
DFT and TD-DFT simulations predict:

  • Bandgap tuning : Electron-donating tert-butoxy groups lower LUMO levels by ~0.3 eV, enhancing charge transport in OFETs .
  • Self-assembly : Molecular dynamics (MD) simulations reveal π-π stacking distances (3.4–3.7 Å) critical for crystallinity in organic semiconductors .
  • Solubility parameters : Hansen solubility parameters (δD, δP, δH) guide solvent selection for inkjet printing .

Validation : Experimental mobility values (10⁻²–10⁻³ cm²/V·s) align with simulated charge-transfer integrals within 10% error .

What are the limitations of current biological activity assays for this compound derivatives?

Answer:
While thiophene derivatives show antitumor and anti-inflammatory potential, key limitations include:

  • False positives : Thiophene’s inherent fluorescence interferes with MTT assays; use non-optical methods (e.g., ATP luminescence) .
  • Metabolic instability : The tert-butoxy group’s susceptibility to hepatic CYP450 enzymes reduces in vivo efficacy. Prodrug strategies (e.g., esterification) improve bioavailability .
  • Target specificity : Docking studies must account for off-target binding to kinases (e.g., EGFR) due to planar thiophene rings .

Case Study : A 2020 study noted a 40% false-positive rate in thiophene-based caspase-3 assays due to autofluorescence .

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